An In-Depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan for Advanced Research Applications
An In-Depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan for Advanced Research Applications
This guide provides a comprehensive technical overview of 3,4-Dichlorobenzyl Mercaptan, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, safe handling protocols, and analytical workflows, grounding all claims in authoritative data.
Chemical Identity and Core Properties
3,4-Dichlorobenzyl Mercaptan, also known by its IUPAC name (3,4-Dichlorophenyl)methanethiol, is a distinct organosulfur compound.[1][2] Its chemical structure is characterized by a benzyl ring substituted with two chlorine atoms at the 3 and 4 positions and a mercaptan (thiol) group attached to the benzylic carbon. This substitution pattern significantly influences its reactivity and physical properties.
The presence of the thiol (-SH) group makes it a potent nucleophile and a mild acid, while the dichlorinated phenyl ring imparts lipophilicity and modulates the electronic properties of the molecule.[3] These features make it a valuable building block in medicinal chemistry and materials science.[4][5]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 36480-40-7 | [1][2][4][6] |
| IUPAC Name | (3,4-Dichlorophenyl)methanethiol | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2][6] |
| SMILES | SCc1ccc(Cl)c(Cl)c1 | [2][4] |
| InChI Key | CEGBRSQPRQXALB-UHFFFAOYSA-N |[1][2][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 193.09 g/mol | [4][6] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Boiling Point | 152-153 °C at 12 mmHg | [4] |
| Density | 1.362 g/cm³ | [4] |
| Refractive Index | 1.6045-1.6095 (at 20°C) | [2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Difficult to mix in water |[5][7] |
Synthesis and Mechanistic Considerations
The synthesis of 3,4-Dichlorobenzyl Mercaptan typically involves a nucleophilic substitution reaction where the corresponding benzyl halide is treated with a sulfur nucleophile. A common and efficient laboratory-scale method utilizes 3,4-dichlorobenzyl chloride as the starting material and a reagent like thiourea, followed by hydrolysis.
Causality in Synthesis: The choice of thiourea is strategic. It acts as a safe and stable source of the thiol group. It first forms a stable isothiouronium salt intermediate, which is not volatile and has a much lower stench than the final mercaptan product. This intermediate is then easily hydrolyzed under basic conditions to yield the target thiol, minimizing exposure to the volatile and odorous final product during the reaction setup.
Caption: Synthesis pathway of 3,4-Dichlorobenzyl Mercaptan.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system; successful formation of the intermediate salt and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
-
Step 1: Formation of Isothiouronium Salt: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting benzyl chloride is consumed. The product, a white precipitate, is the isothiouronium salt.
-
Step 2: Isolation of Intermediate: Cool the reaction mixture to room temperature. The salt will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Step 3: Hydrolysis: Suspend the collected isothiouronium salt in a biphasic solution of water and a non-polar organic solvent (e.g., dichloromethane). Add a solution of sodium hydroxide (2.5 equivalents) and stir vigorously at room temperature for 4-6 hours. The mercaptan will be formed and extracted into the organic layer.
-
Step 4: Workup and Purification: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear liquid.[4]
Reactivity and Applications in Drug Development
The thiol group is the center of the molecule's reactivity, acting as a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[3] This high nucleophilicity is harnessed in drug development for the synthesis of thioethers, which are crucial structural motifs in many pharmaceutical agents.[8]
Key Reactions:
-
S-Alkylation: The deprotonated thiol readily attacks electrophilic carbons (e.g., alkyl halides) to form stable carbon-sulfur bonds (thioethers). This is a cornerstone reaction for linking molecular fragments.
-
Michael Addition: The thiolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, a common strategy in the design of covalent inhibitors.[9]
-
Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) or further oxidation to sulfonic acids. This sensitivity requires careful handling and storage under an inert atmosphere.
Caption: Core reactivity pathway of thiols in S-alkylation.
Safety, Handling, and Hazard Management
3,4-Dichlorobenzyl Mercaptan is classified as a hazardous substance.[10] Its primary hazards include acute toxicity if inhaled, skin irritation, serious eye irritation, and potential for respiratory irritation.[4][7][10] Furthermore, like most mercaptans, it possesses a powerful and unpleasant stench.[7][11]
Trustworthiness through Self-Validation: A robust safety protocol is self-validating. For instance, the distinct stench of the compound serves as an immediate indicator of containment failure, prompting immediate corrective action.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
(Source: GHS classification data from multiple suppliers)[4][10][11]
Engineering Controls and Personal Protective Equipment (PPE)
-
Causality: Due to its high inhalation toxicity and potent stench, all handling of 3,4-Dichlorobenzyl Mercaptan must be performed within a certified chemical fume hood with a high air exchange rate.
-
PPE: Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles with a face shield.[7][10]
Spill and Waste Management Protocol
-
Containment: In case of a spill, immediately evacuate the area. Ensure the fume hood is operational. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization: Mercaptans can be neutralized by oxidation. Carefully treat the absorbent material with a freshly prepared solution of sodium hypochlorite (household bleach, ~5-10%) or calcium hypochlorite. The oxidation process will convert the odorous thiol into less volatile and odorless sulfonic acids.[12]
-
Disposal: Collect the neutralized material in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[7]
Analytical Workflow for Quality Control
Ensuring the purity and identity of 3,4-Dichlorobenzyl Mercaptan is critical for its application in research and development. A multi-step analytical workflow is required for comprehensive characterization.
Caption: Standard analytical workflow for quality control.
Protocol: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the mercaptan in a suitable solvent (e.g., dichloromethane) at approximately 1 mg/mL.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or equivalent).
-
Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Analysis: Purity is reported as the relative peak area of the main component. A purity of >96% is typical for this reagent.[2][4]
-
References
-
Global Substance Registration System (GSRS). (n.d.). 3,4-DICHLOROBENZYL MERCAPTAN. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzyl mercaptan (CAS 59293-67-3). Retrieved from [Link]
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Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
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Li, Y., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Strelow, J. M., et al. (2021). A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams: A Medicinally Relevant Covalent Reactive Group. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
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MitoTox. (2021). Sulfur Dioxide. Retrieved from [Link]
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Ezeriņa, D., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
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ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Retrieved from [Link]
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Wang, D., et al. (2020). Harnessing Thiol as a Benzyl Reagent for Photocatalytic Reductive Benzylation of Imines. Organic Letters. Retrieved from [Link]
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ResearchGate. (2020). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. Retrieved from [Link]
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Georganics. (n.d.). (3,4-Difluorophenyl)methanethiol. Retrieved from [Link]
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Wikipedia. (n.d.). Methanethiol. Retrieved from [Link]
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Grokipedia. (n.d.). Methanethiol. Retrieved from [Link]
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